molecular formula C16H32O2 B12315457 Palmitic acid-d2-5

Palmitic acid-d2-5

Cat. No.: B12315457
M. Wt: 258.44 g/mol
InChI Key: IPCSVZSSVZVIGE-NCYHJHSESA-N
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Properties

Molecular Formula

C16H32O2

Molecular Weight

258.44 g/mol

IUPAC Name

11,11-dideuteriohexadecanoic acid

InChI

InChI=1S/C16H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h2-15H2,1H3,(H,17,18)/i6D2

InChI Key

IPCSVZSSVZVIGE-NCYHJHSESA-N

Isomeric SMILES

[2H]C([2H])(CCCCC)CCCCCCCCCC(=O)O

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of hexadecanoic-11,11-d2 acid typically involves the deuteration of hexadecanoic acid. One common method is the catalytic hydrogenation of hexadecenoic acid using deuterium gas (D2) in the presence of a palladium catalyst. This process ensures the selective incorporation of deuterium atoms at the desired positions .

Industrial Production Methods: Industrial production of hexadecanoic-11,11-d2 acid follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and advanced catalytic systems to achieve high yields and purity. The product is then purified through distillation and crystallization techniques to obtain the desired isotopic purity .

Chemical Reactions Analysis

Types of Reactions: Hexadecanoic-11,11-d2 acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Biochemistry

Hexadecanoic-11,11-d2 acid is extensively used as a tracer in metabolic studies. Its deuterium labeling allows researchers to investigate fatty acid metabolism and lipid biosynthesis with high precision. It can be incorporated into biological systems to study metabolic pathways and the dynamics of lipid utilization in various organisms.

Case Study : In a study investigating lipid metabolism, researchers used hexadecanoic-11,11-d2 acid to trace the incorporation of fatty acids into cellular membranes. The results demonstrated distinct metabolic pathways that were not observable with non-labeled compounds.

Pharmacokinetics

In medicine, hexadecanoic-11,11-d2 acid serves as a valuable tool for pharmacokinetic studies. It helps researchers understand the absorption, distribution, metabolism, and excretion of fatty acids in biological systems.

Case Study : A pharmacokinetic study utilized hexadecanoic-11,11-d2 acid to evaluate the metabolic fate of dietary fats in humans. The findings revealed insights into how different fatty acids are processed by the body, potentially influencing dietary recommendations for health.

Industrial Applications

Hexadecanoic-11,11-d2 acid is also employed in the development of deuterated drugs and serves as a reference standard in analytical chemistry. Its unique isotopic signature enhances the accuracy of analytical methods such as mass spectrometry.

Data Table: Industrial Applications

ApplicationDescription
Deuterated Drug DevelopmentUsed to create drugs with improved pharmacological properties
Analytical Chemistry StandardServes as a reference standard for quantifying fatty acids

Mechanism of Action

The mechanism of action of hexadecanoic-11,11-d2 acid involves its incorporation into metabolic pathways where it mimics the behavior of natural hexadecanoic acid. The deuterium atoms provide a unique signature that allows researchers to track its metabolic fate using mass spectrometry. This helps in understanding the molecular targets and pathways involved in fatty acid metabolism .

Comparison with Similar Compounds

Uniqueness: Hexadecanoic-11,11-d2 acid is unique due to its specific deuterium labeling, which provides distinct advantages in metabolic studies. The position of the deuterium atoms allows for precise tracking and analysis of metabolic pathways, making it a valuable tool in research .

Biological Activity

Hexadecanoic-11,11-d2 acid, also known as deuterated palmitic acid, is a saturated fatty acid that has garnered attention for its unique biological activities due to the presence of deuterium isotopes. This article explores its biological activity, including its effects on inflammation, metabolism, and potential therapeutic applications.

Overview of Hexadecanoic-11,11-d2 Acid

Hexadecanoic acid (C16:0) is a common saturated fatty acid found in various animal and plant fats. The deuterated variant, Hexadecanoic-11,11-d2 acid, is synthesized by replacing specific hydrogen atoms with deuterium. This modification alters the compound's metabolic pathways and biological effects.

Biological Activity

1. Anti-inflammatory Effects

Research indicates that deuterated fatty acids may exhibit reduced inflammatory responses compared to their non-deuterated counterparts. A study involving the administration of deuterated arachidonic acid (D-ARA) demonstrated that it significantly mitigated lung inflammation in mice challenged with lipopolysaccharide (LPS) compared to regular arachidonic acid (H-ARA) diets. The D-ARA group showed decreased interalveolar septal thickness and reduced edema, suggesting that deuteration may slow down oxidative processes associated with inflammation .

2. Metabolic Implications

Hexadecanoic-11,11-d2 acid has been studied for its role in metabolic pathways. In chronic exposure scenarios, it has been shown to influence insulin signaling and beta-cell function. Specifically, prolonged exposure to palmitic acid (which includes hexadecanoic variants) can downregulate AKT signaling in pancreatic beta cells, leading to impaired proliferation and increased apoptosis . This effect highlights the complex role of saturated fatty acids in metabolic diseases such as diabetes.

Case Study 1: In Vivo Effects on Lung Inflammation

In a controlled study, mice were fed diets supplemented with either H-ARA or D-ARA for six weeks before being subjected to LPS-induced lung injury. The results indicated that D-ARA incorporation into lung tissues led to significantly lower markers of inflammation and tissue damage compared to H-ARA .

ParameterH-ARA GroupD-ARA Group
Interalveolar Septal ThicknessIncreasedDecreased
Alveolar Space DamageHighLow

Case Study 2: Metabolic Effects on Beta Cells

In another study focusing on palmitic acid's effects on pancreatic beta cells, chronic exposure resulted in reduced cell proliferation rates and increased apoptosis. The study highlighted the impact of saturated fatty acids on insulin signaling pathways and their potential role in the development of insulin resistance .

Antioxidant Properties

Hexadecanoic acid has also been evaluated for its antioxidant activity. A study reported moderate antioxidant effects when tested against free radicals using DPPH assays. The antioxidant capacity varied based on concentration, indicating potential applications in mitigating oxidative stress .

Antibacterial Activity

Recent investigations into the antibacterial properties of hexadecanoic acid derivatives have shown promising results against various bacterial strains. For instance, n-hexadecanoic acid exhibited moderate antibacterial activity against pathogens like E. coli and B. subtilis at specific concentrations .

Q & A

Basic Research Questions

Q. How can Hexadecanoic-11,11-d2 acid be distinguished from non-deuterated palmitic acid using analytical techniques?

  • Methodological Answer :

  • GC-MS : Compare mass spectra; the deuterated compound will exhibit a +2 Da shift at m/z corresponding to the fragmentation pattern of the 11,11-d2 position. Retention times may slightly differ due to isotopic effects .
  • NMR : The absence of proton signals at the 11,11 position and splitting patterns in adjacent carbons confirm deuterium incorporation. Use ¹³C DEPT or 2D HSQC for precise localization .
    • Example Data : Non-deuterated hexadecanoic acid shows a molecular ion at m/z 256.42 (C₁₆H₃₂O₂), while Hexadecanoic-11,11-d2 acid appears at m/z 258.42.

Q. What are the established protocols for synthesizing Hexadecanoic-11,11-d2 acid?

  • Methodological Answer :

  • Deuterium Exchange : React palmitic acid with D₂O under acidic catalysis (e.g., H₂SO₄) at 100–120°C, targeting the 11,11 position. Monitor deuteration efficiency via NMR .
  • Precursor Labeling : Use deuterated fatty acid precursors (e.g., 11,11-d2 hexadecanal) followed by oxidation to the carboxylic acid. Purify via column chromatography and validate purity (>98%) using GC-MS .

Q. How can Hexadecanoic-11,11-d2 acid be quantified in biological matrices like serum or tissue extracts?

  • Methodological Answer :

  • Internal Standard Method : Spike samples with a known concentration of ¹³C-labeled palmitic acid. Extract lipids via Folch method, derivatize to methyl esters, and quantify via GC-MS using selective ion monitoring (SIM) for m/z 258.42 (d2) and 256.42 (non-deuterated) .
  • Calibration Curve : Prepare standards in the range of 0.1–100 µM. Account for matrix effects by normalizing to the internal standard.

Advanced Research Questions

Q. How should isotopic tracing experiments using Hexadecanoic-11,11-d2 acid be designed to study lipid metabolism?

  • Methodological Answer :

  • Pulse-Chase Design : Administer deuterated acid to cell cultures or model organisms. Track incorporation into phospholipids, triglycerides, and β-oxidation products via LC-MS/MS. Use kinetic modeling to estimate turnover rates .
  • Pathway Mapping : Combine with KEGG pathway analysis (e.g., fatty acid degradation, MAPK signaling) to identify labeled intermediates. Validate using gene knockout models or enzyme inhibitors .

Q. How can researchers resolve discrepancies in deuterium incorporation efficiency across experimental replicates?

  • Methodological Answer :

  • Error Source Analysis : Check for incomplete deuteration (via NMR), isotopic dilution (e.g., endogenous palmitate pools), or metabolic isotope effects. Use triplicate synthesis batches and include negative controls .
  • Data Normalization : Express incorporation as a ratio of deuterated-to-total palmitate. Apply ANOVA or mixed-effects models to assess variability .

Q. What methodological considerations are critical when studying enzyme interactions with Hexadecanoic-11,11-d2 acid?

  • Methodological Answer :

  • Kinetic Assays : Compare KmK_m and VmaxV_{max} between deuterated and non-deuterated substrates to assess isotope effects. Use stopped-flow spectroscopy for rapid kinetics .
  • Structural Analysis : Perform X-ray crystallography or cryo-EM to visualize deuterium’s impact on enzyme-substrate binding. Mutagenesis studies (e.g., active-site residues) can validate mechanistic hypotheses .

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